Halcinonide

Übersicht

Beschreibung

Halcinonid ist ein hochwirksames Kortikosteroid, das hauptsächlich zur Behandlung und symptomatischen Linderung entzündlicher und juckender Erscheinungen von kortikosteroid-empfänglichen Dermatosen eingesetzt wird. Es ist in topischen Formen wie Cremes und Salben erhältlich und wird unter dem Markennamen Halog vermarktet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Halcinonid umfasst mehrere Schritte, darunter Chlorierungs- und Fluorierungsreaktionen. Die Zwischenverbindung wird durch Chlorierung einer Vorläuferverbindung mit aromatischen Kohlenwasserstoff-Sulfonylchloriden, wie Benzolsulfonylchlorid, p-Toluolsulfonylchlorid oder p-Chlorbenzolsulfonylchlorid, synthetisiert. Anschließend erfolgt eine Fluorierungsreaktion mit Fluorwasserstoffsäure .

Industrielle Produktionsmethoden

Die industrielle Produktion von Halcinonid ist darauf ausgelegt, effizient, umweltfreundlich und nachhaltig zu sein. Der Prozess minimiert die Abwasserproduktion, verkürzt die Produktionszeit und verbessert die Ausbeute. Das Endprodukt weist einen hohen Reinheitsgrad auf, mit einem HPLC-Gehalt von über 99,0% und einem Gehalt an Verunreinigungen von weniger als 0,10% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Halcinonid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile unter verschiedenen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren erzeugen, während die Reduktion Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Halcinonide is predominantly indicated for the management of inflammatory and pruritic manifestations associated with corticosteroid-responsive dermatoses. The following conditions are commonly treated with this compound:

- Psoriasis : Clinical studies have demonstrated that this compound 0.1% cream significantly improves psoriasis symptoms. In a study involving patients with psoriasis affecting an average of 12% body surface area (BSA), nearly half of the participants achieved complete or near-complete clearance after 28 days of treatment .

- Eczema : this compound has shown effectiveness in treating various forms of eczema, including atopic dermatitis and contact dermatitis. A controlled study indicated that this compound was equally effective as betamethasone dipropionate, with many patients experiencing rapid symptom relief .

- Lichen Simplex Chronicus : Patients suffering from lichen simplex chronicus have benefited from this compound treatment, which provides relief from itching and inflammation .

- Other Dermatoses : Conditions such as nummular eczema, lupus erythematosus, and hand eczema also respond well to this compound therapy .

Pharmacological Insights

This compound operates through multiple mechanisms:

- Glucocorticoid Receptor Modulation : this compound acts by binding to glucocorticoid receptors, leading to modulation of immune responses and reduction of inflammation . This mechanism is crucial for its therapeutic effects in skin diseases.

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties, which help alleviate symptoms associated with various dermatological conditions .

- Patient Acceptance : Studies indicate high patient satisfaction regarding the application and effectiveness of this compound creams, with over 80% of participants finding it favorable due to its non-greasy texture and ease of application .

Comparative Effectiveness

In comparative studies, this compound has been evaluated against other corticosteroids such as triamcinolone and betamethasone:

| Corticosteroid | Effectiveness | Application Frequency | Patient Satisfaction |

|---|---|---|---|

| This compound 0.1% | Superior in some cases; rapid response | Twice daily | High |

| Betamethasone dipropionate | Equally effective in most cases | Twice daily | Moderate |

| Triamcinolone | Requires longer duration for relief | Variable | Moderate |

This compound has been noted for requiring a shorter duration of therapy compared to triamcinolone, providing earlier symptom relief .

Emerging Research and Future Applications

Recent studies suggest potential new applications for this compound beyond dermatology:

- Multiple Sclerosis Treatment : Research indicates that this compound may activate myelin basic protein expression via smoothened receptor activation, suggesting a role in treating multiple sclerosis as an alternative to traditional therapies like dexamethasone or methylprednisolone .

- Adjunctive Therapy : There are indications that this compound could be effective as an adjunctive therapy in treating gastrointestinal conditions such as peptic ulcers and irritable bowel syndrome, although further investigation is needed to substantiate these claims .

Wirkmechanismus

Der genaue Wirkungsmechanismus von Halcinonid ist nicht vollständig geklärt. Es ist bekannt, dass es entzündungshemmende, antipruritische und vasokonstriktive Eigenschaften besitzt.

Vergleich Mit ähnlichen Verbindungen

Halcinonid wird oft mit anderen Kortikosteroiden wie Clobetasolpropionat und Betamethasonvalerat verglichen. Clobetasolpropionat zeigt eine überlegene pharmakologische Wirksamkeit bei der Behandlung von Psoriasis im Vergleich zu Halcinonid . Weitere ähnliche Verbindungen sind:

- Clobetasolpropionat

- Betamethasonvalerat

- Dexamethason

- Methylprednisolon

Halcinonid ist aufgrund seiner spezifischen molekularen Struktur und seiner hohen Potenz als Kortikosteroid einzigartig .

Biologische Aktivität

Halcinonide, a potent topical corticosteroid, is primarily used in dermatological treatments for conditions such as psoriasis and eczema. Its biological activity encompasses a range of effects on inflammation, immune response, and cellular proliferation. This article reviews the biological activity of this compound, supported by various studies and analyses.

This compound exerts its effects through several mechanisms:

- Glucocorticoid Receptor Agonism : this compound acts as an agonist at the glucocorticoid receptor (GR), leading to anti-inflammatory effects. It has been identified as a Smoothened (Smo) agonist, which activates Hedgehog signaling pathways involved in tissue regeneration and cellular proliferation .

- Antiinflammatory Properties : It demonstrates significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and mediators .

- Immunosuppressive Effects : this compound has shown thymolytic potency and antigranuloma activity in animal studies, indicating its ability to suppress immune responses .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption and excretion:

- Half-Life : The half-life for this compound is approximately 1.8 days, with excretion occurring through urine and feces .

- Topical Application : When applied topically, this compound shows high potency, often requiring lower doses compared to other corticosteroids like hydrocortisone .

Case Studies

Several clinical studies have demonstrated the efficacy of this compound in treating skin conditions:

-

Psoriasis Treatment : A study involving 25 patients with psoriasis showed that this compound 0.1% cream applied twice daily for 28 days significantly reduced the severity of dermatoses. Nearly 47% of patients achieved complete or near-complete clearance of their skin condition .

Patient Baseline Severity Treatment Duration Outcome 1 Severe 28 days Almost clear 2 Severe 28 days Almost clear 3 Moderate 28 days Complete clearance - Comparison with Triamcinolone : In a comparative study, this compound was found to provide earlier relief of symptoms and required a shorter duration of therapy compared to triamcinolone .

Safety Profile

This compound has a favorable safety profile:

- Irritation and Sensitization : Studies indicate that this compound does not produce primary irritation or contact sensitization upon topical application .

- Electrolyte Balance : It exhibits minimal sodium retention and only slight potassium excretion, making it safer for long-term use compared to other corticosteroids .

Advanced Formulations

Recent research has explored the encapsulation of this compound in lipid nanoparticles to enhance its efficacy while reducing systemic toxicity:

Eigenschaften

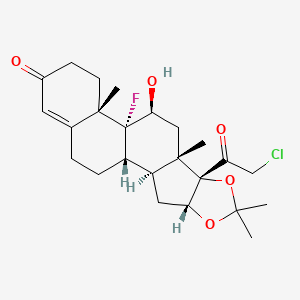

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQNGPZZQDCDFT-JNQJZLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045375 | |

| Record name | Halcinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism of action of topical corticosteroids is unclear. However they possess anti-inflammatory, antipruritic, and vasoconstrictive actions. New research indicates that halcinonide activates MBP (myelin basic protein) expression via smoothened receptor activation. This finding suggests that halcinonide could be used in the treatment of multiple sclerosis therapy as an alternative to Dexamethasone or Methylprednisolone. | |

| Record name | Halcinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3093-35-4 | |

| Record name | Halcinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3093-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halcinonide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003093354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halcinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halcinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halcinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI86V6QNEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

276-277 | |

| Record name | Halcinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.